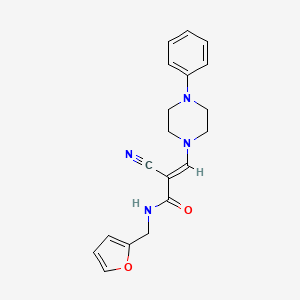

![molecular formula C19H13F2N5O2 B2529150 3,4-difluoro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 900008-00-6](/img/structure/B2529150.png)

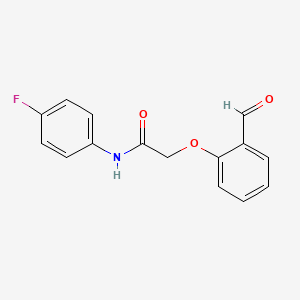

3,4-difluoro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

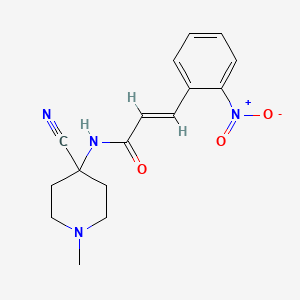

The compound "3,4-difluoro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide" is a pyrazolopyrimidine derivative, which is a class of compounds known for their diverse biological activities. Pyrazolopyrimidines are heterocyclic aromatic organic compounds containing a pyrazole ring fused to a pyrimidine ring. These compounds have been extensively studied due to their potential therapeutic applications, including antiviral, antitumor, and anti-inflammatory properties.

Synthesis Analysis

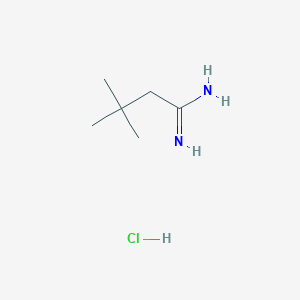

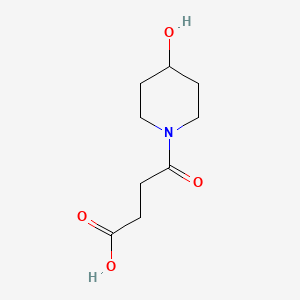

The synthesis of pyrazolopyrimidine derivatives often involves the glycosylation of precursor molecules, as seen in the synthesis of various 3,4-disubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides . The key intermediates in these syntheses are typically protected glycosyl derivatives, which are then transformed through conventional functional group manipulations to yield the final compounds. For example, glycosylation of 4-amino-3-bromopyrazolo[3,4-d]pyrimidine with a protected ribofuranose followed by debenzoylation produced a 3-bromo-4-aminopyrazolo[3,4-d]pyrimidine ribonucleoside .

Molecular Structure Analysis

The molecular structure of pyrazolopyrimidine derivatives can be characterized using various spectroscopic techniques, including FT-IR, NMR, MS, and UV-visible spectra. X-ray crystallography provides detailed insights into the crystal system, space group, and conformation of the molecules. For instance, a novel pyrazole derivative was found to crystallize in the triclinic crystal system with a twisted conformation between the pyrazole and thiophene rings .

Chemical Reactions Analysis

Pyrazolopyrimidine derivatives can undergo a range of chemical reactions, including nucleophilic substitutions, aminations, and thiations. These reactions are crucial for introducing various functional groups that can modulate the biological activity of the compounds. For example, thiation followed by deblocking of a protected N-1 glycosyl derivative yielded a cyanothiopurinol ribonucleoside with significant in vitro antiviral and antitumor activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyrimidine derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The presence of functional groups like fluoro, amino, and methoxy can affect these properties. For instance, the introduction of polar groups like ester, hydroxyl, and carboxyl into 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives significantly influenced their in vitro and in vivo biological behavior, including tumor uptake kinetics . Additionally, the thermal decomposition and nonlinear optical properties of these compounds can be studied using thermogravimetric analysis and calculations of polarizability and hyperpolarizability .

Scientific Research Applications

Synthesis Techniques

- The synthesis of pyrazolo[3,4-d]pyrimidine derivatives often involves high-temperature glycosylation reactions, demonstrating their utility in creating nucleoside analogs with potential biological activities. For example, specific glycosylation procedures have been applied to various precursors, leading to compounds with significant in vitro activity against certain viruses and tumor cells (Petrie et al., 1985).

- Microwave-assisted cyclocondensation has been utilized for the synthesis of pyrimidine linked pyrazole heterocyclics, showcasing the efficiency of modern synthetic techniques in preparing compounds with insecticidal and antibacterial potential (Deohate & Palaspagar, 2020).

Biological Activities

- Certain pyrazolo[3,4-d]pyrimidine derivatives have been explored for their COX-2 selective inhibitory properties, revealing their potential as anti-inflammatory agents. Synthesis efforts in this domain have yielded compounds with superior inhibitory profiles compared to reference standards, supported by molecular modelling studies (Raffa et al., 2009).

- Novel pyrazolopyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, demonstrating the versatility of this scaffold in medicinal chemistry. Structure-activity relationship (SAR) analyses have highlighted the potential of these compounds as therapeutic agents (Rahmouni et al., 2016).

- The development of benzamide-based 5-aminopyrazoles and their fused heterocycles has been pursued, with some compounds showing significant antiviral activities against bird flu influenza (H5N1), underscoring the potential of pyrazolo[3,4-d]pyrimidine derivatives in antiviral research (Hebishy et al., 2020).

Future Directions

properties

IUPAC Name |

3,4-difluoro-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13F2N5O2/c1-11-2-5-13(6-3-11)26-17-14(9-23-26)19(28)25(10-22-17)24-18(27)12-4-7-15(20)16(21)8-12/h2-10H,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNUQCCAGBJQHMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC(=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13F2N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-difluoro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2529067.png)

![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(4-phenyloxan-4-yl)methanone](/img/structure/B2529072.png)

![(E)-2-(4-Chlorophenyl)-N-[1-(2-methylpyrazol-3-yl)-2-oxopiperidin-3-yl]ethenesulfonamide](/img/structure/B2529077.png)

![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2529078.png)

![[1,1'-Biphenyl]-2,2'-diyldiboronic acid](/img/structure/B2529079.png)

![2,6-difluoro-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2529089.png)